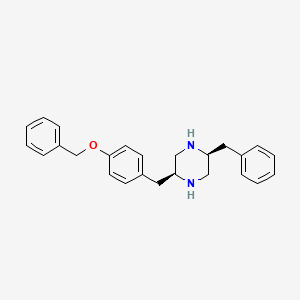
Antifungal agent 32
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It inhibits filamentation, biofilm formation, morphological switching, and adherence to epithelial cells . This makes it a valuable tool for research on Candida albicans infections.
准备方法
Industrial Production Methods: Industrial production methods for antifungal agent 32 are not explicitly documented in public literature. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and formulation .
化学反应分析
Types of Reactions: Antifungal agent 32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Antifungal agent 32 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study antifungal mechanisms and to develop new antifungal agents.
Medicine: It is investigated for its potential therapeutic applications in treating fungal infections.
Industry: It is used in the development of antifungal coatings and materials to prevent fungal growth.
作用机制
Antifungal agent 32 exerts its effects by inhibiting key processes in Candida albicans. It targets the fungal cell membrane and interferes with ergosterol synthesis, leading to increased membrane permeability and cell death . The compound also disrupts biofilm formation and morphological switching, which are critical for fungal virulence .
相似化合物的比较
Azoles: These compounds inhibit ergosterol synthesis by targeting lanosterol 14α-demethylase.
Polyenes: These compounds bind to ergosterol in the fungal cell membrane, causing it to leak electrolytes.
Echinocandins: These compounds inhibit β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.
Uniqueness: Antifungal agent 32 is unique in its ability to inhibit multiple virulence factors of Candida albicans, including filamentation, biofilm formation, and adherence to epithelial cells . This multi-targeted approach makes it a promising candidate for further research and development.
属性
分子式 |
C25H28N2O |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
(2S,5S)-2-benzyl-5-[(4-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H28N2O/c1-3-7-20(8-4-1)15-23-17-27-24(18-26-23)16-21-11-13-25(14-12-21)28-19-22-9-5-2-6-10-22/h1-14,23-24,26-27H,15-19H2/t23-,24-/m0/s1 |
InChI 键 |
GMHWCRVBSHSBCE-ZEQRLZLVSA-N |
手性 SMILES |
C1[C@@H](NC[C@@H](N1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
规范 SMILES |
C1C(NCC(N1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


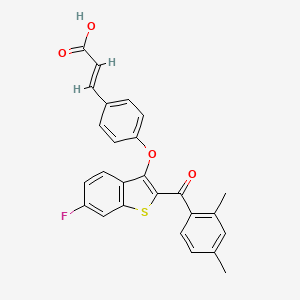
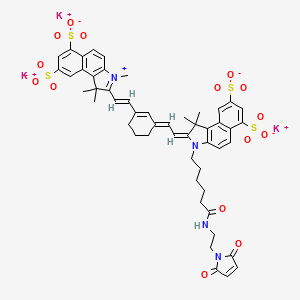
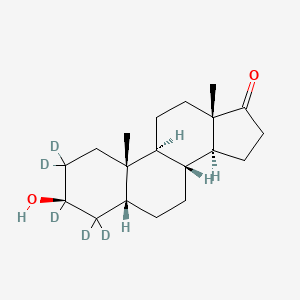
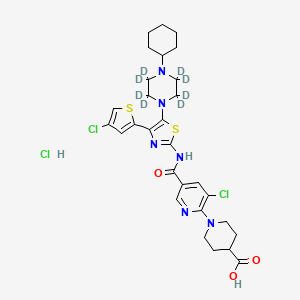
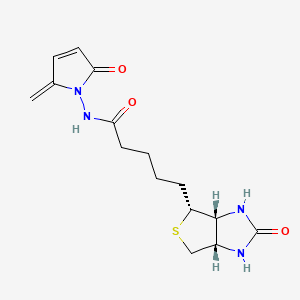
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
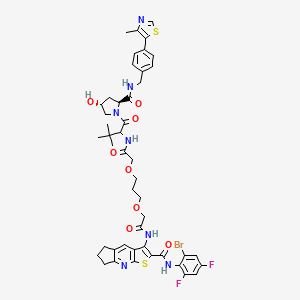

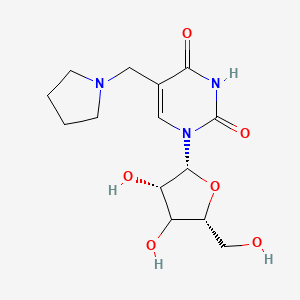
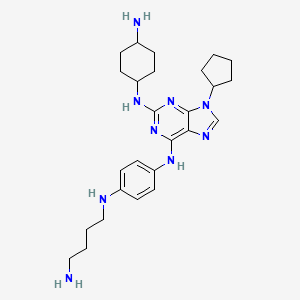
![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
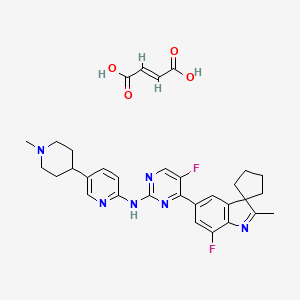

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
